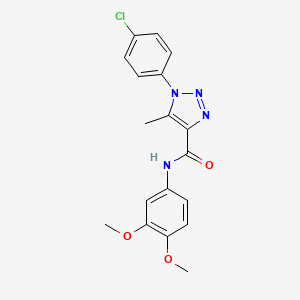

1-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Beschreibung

1-(4-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a 1,2,3-triazole derivative featuring a 4-chlorophenyl group at position 1, a methyl group at position 5, and a carboxamide moiety substituted with a 3,4-dimethoxyphenyl group. This compound is structurally characterized by its planar triazole core, which facilitates π-π interactions, and its polar substituents (chloro and methoxy groups), which influence solubility and biological activity.

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O3/c1-11-17(21-22-23(11)14-7-4-12(19)5-8-14)18(24)20-13-6-9-15(25-2)16(10-13)26-3/h4-10H,1-3H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBBUDHCNCDMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the triazole ring:

Introduction of the chlorophenyl group: This step may involve a substitution reaction where a suitable chlorophenyl precursor is introduced to the triazole ring.

Attachment of the dimethoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, where the dimethoxyphenyl group is attached to the triazole ring.

Formation of the carboxamide group:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Chemischer Reaktionen

1-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other substituents using nucleophilic substitution reactions.

Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds with other aromatic or aliphatic groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: It may serve as a probe or tool in biological studies to investigate the function of specific proteins or pathways.

Medicine: The compound could be explored for its potential pharmacological properties, such as antimicrobial, antifungal, or anticancer activities.

Industry: It may find applications in the development of new agrochemicals, dyes, or other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring and other functional groups within the molecule can form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are heavily influenced by substituent variations on the triazole core and the carboxamide-linked aryl groups. Below is a comparative analysis of structurally related compounds:

Pharmacological and Metabolic Profiles

- Target Compound : The 3,4-dimethoxyphenyl group may enhance binding to aromatic receptors (e.g., serotonin receptors), while the chloro group contributes to electron-withdrawing effects, stabilizing the triazole ring .

- Metabolism: Similar triazoles, such as CAI (), undergo phase I metabolism to yield benzophenone derivatives, suggesting the target compound may metabolize into inactive 3,4-dimethoxybenzoic acid .

- Activity Trends :

Research Findings and Implications

- Structural Insights : X-ray crystallography (using SHELXL ) of related triazoles confirms the planar geometry of the triazole core, critical for π-stacking in protein binding pockets.

- Biological Screening : Compounds with 3,4-dimethoxyphenyl groups (e.g., the target) show higher hit rates in CNS-targeted assays compared to alkyl-substituted analogs .

- Limitations : Lack of direct bioactivity data for the target compound necessitates extrapolation from analogs.

Biologische Aktivität

1-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of 1,2,3-triazole derivatives. Its unique structural features, including a triazole ring and various aromatic substituents, suggest potential biological activities relevant to medicinal chemistry, particularly in oncology and antimicrobial research.

- Molecular Formula : C18H17ClN4O3

- Molecular Weight : 372.81 g/mol

- CAS Number : 927640-07-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets such as enzymes and receptors involved in disease processes. Studies indicate that triazole derivatives can modulate hormonal pathways by inhibiting enzymes like aromatase and thymidylate synthase, which are crucial in cancer cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated that 1-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibits significant antiproliferative effects against various cancer cell lines. The compound has been tested for its cytotoxic effects using the MTT assay.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 2.6 | Thymidylate synthase inhibition |

| HCT-116 | 1.9 | Induction of apoptosis |

| HepG2 | 2.1 | Cell cycle arrest |

These findings indicate that the compound's structural components enhance its activity against cancer cells by promoting apoptosis and inhibiting critical enzymes involved in DNA synthesis.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

The antimicrobial efficacy suggests that the compound may serve as a lead in the development of new antimicrobial agents.

Case Studies

Several research studies have focused on the synthesis and evaluation of triazole derivatives similar to this compound. For instance:

- A study published in Molecules reported on the synthesis of various triazole derivatives and their biological evaluations. The results indicated that compounds with similar structural motifs exhibited significant anticancer activities through pathways involving apoptosis and enzyme inhibition .

- Another study highlighted the effectiveness of triazole derivatives in inhibiting bacterial growth, demonstrating that modifications to the phenyl groups can enhance antimicrobial potency .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that:

- The presence of electron-withdrawing groups (like Cl) on the phenyl ring increases cytotoxicity.

- The dimethoxy substitution enhances solubility and bioavailability.

- The triazole core is essential for both anticancer and antimicrobial activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.